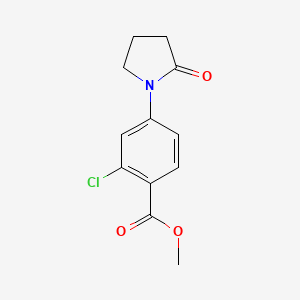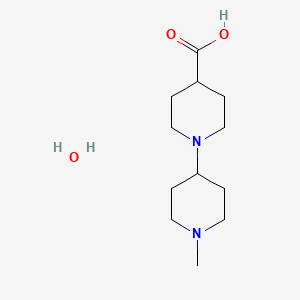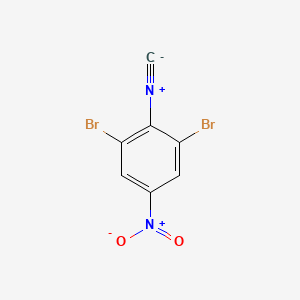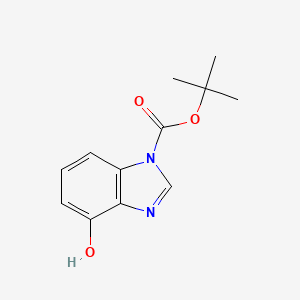![molecular formula C27H27ClN2O6 B13708861 6-[(3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]hexylazanium;chloride](/img/structure/B13708861.png)
6-[(3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]hexylazanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(3’,6’-Dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carbonyl)amino]hexylazanium;chloride is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its spiro structure, which involves a benzofuran and xanthene moiety, making it a subject of interest in both chemical and biological research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3’,6’-Dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carbonyl)amino]hexylazanium;chloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the spiro structure: This is achieved through a cyclization reaction involving a benzofuran derivative and a xanthene derivative under acidic or basic conditions.
Functionalization: Introduction of hydroxyl groups at specific positions on the spiro structure using reagents like hydroxylamine or hydrogen peroxide.
Amidation: Coupling of the spiro compound with hexylamine to form the desired amide linkage.
Quaternization: Conversion of the amine group to an azanium ion using a suitable alkylating agent, followed by the addition of chloride to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, use of catalysts, and advanced purification methods like chromatography and crystallization are employed to achieve large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
6-[(3’,6’-Dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carbonyl)amino]hexylazanium;chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The azanium ion can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles like bromide or iodide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
6-[(3’,6’-Dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carbonyl)amino]hexylazanium;chloride has diverse applications in scientific research:
Chemistry: Used as a fluorescent probe due to its unique optical properties.
Biology: Employed in cell imaging and tracking studies.
Medicine: Investigated for its potential as a diagnostic agent in imaging techniques.
Industry: Utilized in the development of sensors and analytical devices.
Mécanisme D'action
The mechanism of action of 6-[(3’,6’-Dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carbonyl)amino]hexylazanium;chloride involves its interaction with specific molecular targets. The compound’s fluorescence properties are exploited in imaging applications, where it binds to cellular components and emits light upon excitation. The molecular pathways involved include:
Binding to proteins: The compound can bind to specific proteins, altering their conformation and function.
Interaction with nucleic acids: It can intercalate between DNA bases, making it useful in genetic studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
5(6)-Carboxyfluorescein: Another fluorescent compound with similar applications in imaging and diagnostics.
Fluorescein: A widely used fluorescent dye with applications in various fields.
Uniqueness
6-[(3’,6’-Dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carbonyl)amino]hexylazanium;chloride is unique due to its spiro structure, which imparts distinct optical properties and enhances its stability compared to other fluorescent compounds.
Propriétés
Formule moléculaire |
C27H27ClN2O6 |
|---|---|
Poids moléculaire |
511.0 g/mol |
Nom IUPAC |
6-[(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]hexylazanium;chloride |
InChI |
InChI=1S/C27H26N2O6.ClH/c28-11-3-1-2-4-12-29-25(32)16-5-8-19-22(13-16)27(35-26(19)33)20-9-6-17(30)14-23(20)34-24-15-18(31)7-10-21(24)27;/h5-10,13-15,30-31H,1-4,11-12,28H2,(H,29,32);1H |
Clé InChI |
BHBCBUGWIUDCSL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(=O)NCCCCCC[NH3+])C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(2E)-2-(aminomethyl)-3-fluoroprop-2-en-1-yl]oxy}-N-tert-butylbenzamide hydrochloride](/img/structure/B13708785.png)







![8-(4-Fluorophenyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13708836.png)
![4-Amino-1-[3-(4-Boc-1-piperazinyl)propyl]pyrazole](/img/structure/B13708844.png)



